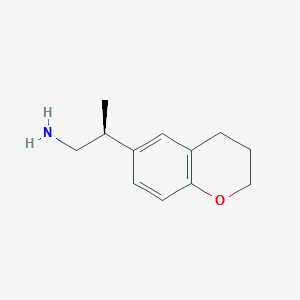

(2S)-2-(3,4-Dihydro-2H-chromen-6-yl)propan-1-amine

Description

Properties

IUPAC Name |

(2S)-2-(3,4-dihydro-2H-chromen-6-yl)propan-1-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17NO/c1-9(8-13)10-4-5-12-11(7-10)3-2-6-14-12/h4-5,7,9H,2-3,6,8,13H2,1H3/t9-/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JJKKAVCBKWORSR-SECBINFHSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CN)C1=CC2=C(C=C1)OCCC2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](CN)C1=CC2=C(C=C1)OCCC2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

191.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

(2S)-2-(3,4-Dihydro-2H-chromen-6-yl)propan-1-amine, also known by its CAS number 2248172-67-8, is a compound with notable biological activity. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

- Molecular Formula : C12H17NO

- Molecular Weight : 205.27 g/mol

- Structure : The compound features a chromene moiety, which is significant for its interaction with biological systems.

Research indicates that this compound exhibits activity primarily through modulation of neurotransmitter systems. It has been shown to interact with various receptors, including:

- G-protein-coupled receptors (GPCRs) : These are critical for many physiological processes and are a common target for pharmacological agents.

- Dopaminergic and serotonergic systems : The compound may influence mood and cognitive functions through these pathways.

Pharmacological Effects

-

Neuroprotective Effects :

- Studies suggest that the compound may offer neuroprotection against oxidative stress and neuroinflammation, potentially benefiting conditions like Alzheimer’s disease.

-

Antidepressant-like Activity :

- Animal models have demonstrated that this compound exhibits antidepressant-like effects, possibly through serotonin receptor modulation.

-

Anti-inflammatory Properties :

- The compound has shown promise in reducing inflammation markers in vitro and in vivo, indicating potential applications in treating inflammatory diseases.

Case Studies

- Study on Neuroprotective Effects :

- Antidepressant Activity :

Comparative Biological Activity Table

Scientific Research Applications

Antihypertensive Properties

One significant application of (2S)-2-(3,4-Dihydro-2H-chromen-6-yl)propan-1-amine is its role as an intermediate in the synthesis of Nebivolol, a well-known antihypertensive agent. Nebivolol functions primarily as a selective beta-1 adrenergic receptor blocker with additional vasodilating properties attributed to its ability to enhance nitric oxide release . The compound's structural features contribute to its efficacy in managing hypertension and improving cardiovascular health.

Dipeptidyl Peptidase-4 (DPP-4) Inhibition

Recent studies have indicated that derivatives of compounds similar to this compound exhibit significant DPP-4 inhibitory activity. DPP-4 inhibitors are crucial in the treatment of type 2 diabetes mellitus as they enhance insulin secretion and suppress glucagon release. For instance, a related compound demonstrated over 80% inhibition of DPP-4 activity at a low dosage, suggesting that this compound could be explored for similar therapeutic applications .

Beta-Adrenergic Receptor Interaction

The mechanism through which this compound acts as an antihypertensive agent involves its interaction with beta-adrenoceptors. By selectively blocking these receptors, the compound reduces heart rate and myocardial contractility, leading to decreased blood pressure .

Enzyme Inhibition

As a potential DPP-4 inhibitor, this compound may exert its effects by binding to the active site of the DPP-4 enzyme. This inhibition results in prolonged incretin levels, which are beneficial for glucose metabolism and overall glycemic control .

Research Findings and Case Studies

Comparison with Similar Compounds

Structural Analogues of Chromene Derivatives

The compound’s structural uniqueness lies in the chromene core, the position of the amine group, and stereochemistry. Key comparisons include:

5,7-Dihydroxy-4-propyl-2H-chromen-2-one

- Structure : A 2H-chromen-2-one derivative with hydroxyl groups at positions 5 and 7 and a propyl group at position 3.

- Biological Activity : Demonstrates antimicrobial and antitumor activity, validated through docking studies. The hydroxyl groups enhance hydrogen bonding with biological targets .

- Comparison : Unlike the target compound, this analog lacks an amine group, suggesting differences in target interactions. The absence of a basic amine may reduce solubility in physiological conditions.

(4S)-6-Propan-2-yl-3,4-dihydro-2H-chromen-4-amine hydrochloride

- Structure : Chromene ring with an isopropyl substituent at position 6 and an amine at position 4 (S-configuration). Molecular weight: 227.73 g/mol .

- Comparison : The amine group’s position (chromene ring vs. propan-1-amine side chain) and substituents (isopropyl vs. hydrogen/propyl) may influence receptor binding. The hydrochloride salt enhances aqueous solubility compared to free-base amines.

6-(Propan-2-yl)-2,3-dihydro-1H-inden-1-amine hydrochloride

- Structure : Indene core (bicyclic) with an isopropyl group and amine at position 1.

- This may affect blood-brain barrier penetration or metabolic stability .

Stereochemical and Functional Group Comparisons

(S)-1-(3,4-Dimethoxy-phenyl)-2-propanamine : Features a dimethoxyphenyl group instead of chromene. The (S)-configuration and primary amine are shared with the target compound, but the aromatic system’s electron-rich nature (methoxy groups) may enhance π-π stacking interactions.

Deuterated Chlorpheniramine Derivatives : These compounds (e.g., chlorpheniramine-d6 maleate) highlight the role of isotopic substitution in pharmacokinetic studies. While structurally distinct, they emphasize the importance of amine group modifications in drug design.

Physicochemical Properties

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.